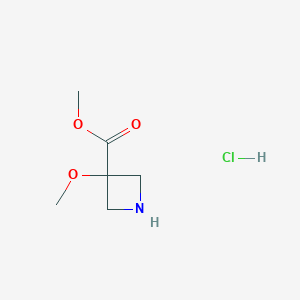

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 3-methoxyazetidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxyazetidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methoxyazetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZZJRGZWDPHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-methoxyazetidine-3-carboxylate hydrochloride" CAS number

An In-depth Technical Guide to Methyl 3-methoxyazetidine-3-carboxylate hydrochloride

Abstract: This technical guide provides a comprehensive overview of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (CAS No. 1392803-11-0), a sophisticated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its core chemical identity, offers expert insights into its synthesis and characterization, and explores its strategic application in the design of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols, ensuring scientific integrity and practical utility.

Core Chemical Identity and Physicochemical Properties

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The strained azetidine ring provides a rigid, three-dimensional scaffold that is increasingly sought after in drug design for its ability to confer favorable physicochemical properties and unique vectoral exits for further functionalization. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]

The molecule's identity is definitively established by its Chemical Abstracts Service (CAS) number: 1392803-11-0 .[2][3]

Caption: Chemical structure of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1392803-11-0 | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₃ | [2][3] |

| Molecular Weight | 181.62 g/mol | [2][3] |

| Monoisotopic Mass | 145.0739 Da (free base) | [4] |

| SMILES | O=C(C1(OC)CNC1)OC.[H]Cl | [3] |

| Purity | Typically ≥97% | [2] |

| Appearance | White to off-white solid | [1] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of highly functionalized azetidines like Methyl 3-methoxyazetidine-3-carboxylate hydrochloride requires a multi-step approach that carefully manages the reactivity of the strained ring system. While proprietary routes may vary, a logical and robust synthetic strategy can be proposed based on established organic chemistry principles, starting from a more readily available precursor such as methyl 3-hydroxyazetidine-3-carboxylate hydrochloride (CAS 1884493-19-9).[5]

Causality Behind Experimental Choices:

-

N-Protection: The azetidine nitrogen is a nucleophilic and basic center. To prevent unwanted side reactions during subsequent steps (such as O-alkylation), it must be protected. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable under the basic conditions required for methylation but can be cleanly removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.

-

O-Methylation: The hydroxyl group of the precursor is converted to the target methoxy group via a Williamson ether synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form a reactive alkoxide. Methyl iodide (MeI) is an excellent electrophile for introducing the methyl group.

-

Deprotection and Salt Formation: A strong acid, such as HCl in dioxane or diethyl ether, is used to simultaneously cleave the Boc protecting group and form the desired hydrochloride salt. This one-pot final step is efficient and ensures the product is isolated in a stable, crystalline form.

Caption: Proposed synthetic workflow from a hydroxy-azetidine precursor.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: N-Boc Protection

-

Suspend Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 2.5 eq) dropwise to neutralize the hydrochloride and act as a base. Stir for 15 minutes.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Upon completion, wash the reaction mixture with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can be used without further purification.

Step 2: O-Methylation

-

Dissolve the crude N-Boc intermediate from Step 1 in anhydrous tetrahydrofuran (THF, 15 mL/g) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

-

Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.

-

Add methyl iodide (MeI, 1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

In-Process Check: Monitor by TLC or LC-MS for the appearance of the methylated product and disappearance of the starting alcohol.

-

Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected methoxy-azetidine from Step 2 in a minimal amount of ethyl acetate or methanol.

-

Add a 4M solution of HCl in dioxane (5-10 eq) and stir at room temperature for 1-2 hours.

-

In-Process Check: Formation of a white precipitate is a strong indicator of successful salt formation. Monitor the disappearance of the starting material by TLC/LC-MS.

-

Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional ether.

-

Dry the white solid under vacuum to yield the final product, Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The following techniques are standard for this molecule.

| Analytical Technique | Expected Results and Interpretation |

| ¹H NMR | Protons on the azetidine ring will appear as multiplets in the 3.5-4.5 ppm range. The methoxy (-OCH₃) group will be a sharp singlet around 3.3-3.5 ppm, and the ester methyl (-COOCH₃) will be a sharp singlet around 3.7-3.9 ppm. The N-H proton will be a broad singlet at higher chemical shift, often >9 ppm. |

| ¹³C NMR | The quaternary carbon C3 will appear around 70-80 ppm. The two methylene carbons of the azetidine ring will be in the 45-55 ppm range. The ester carbonyl carbon will be downfield (~170 ppm). The two methyl carbons (methoxy and ester) will be in the 50-60 ppm range. |

| LC-MS | The primary analytical method for purity assessment and mass confirmation. A high-purity sample (>97%) should show a single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion for the free base at m/z 146.08.[4] |

| HPLC | Used to determine purity with high precision. A standard method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid). Purity is determined by the area percentage of the main product peak. |

Suppliers like Synblock and BLD Pharm often provide access to NMR, HPLC, and LC-MS data for their products upon request, which is crucial for verifying batch quality.[3][6]

Strategic Value in Drug Discovery

The incorporation of small, rigid scaffolds like azetidine is a powerful strategy in modern drug design to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] Methyl 3-methoxyazetidine-3-carboxylate hydrochloride serves as a versatile building block for creating more complex molecules with improved pharmacological profiles.[8]

Key Contributions to Molecular Design:

-

Improved Solubility and pKa: The azetidine nitrogen is basic and, when protonated, significantly increases aqueous solubility. This is a critical property for oral bioavailability.

-

Metabolic Stability: The methoxy group can block a potential site of metabolism (the C3 position), thereby increasing the half-life of a drug candidate.[7]

-

Vectoral Complexity: The quaternary center at C3 provides a defined three-dimensional exit vector. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for the attachment of diverse chemical functionalities to explore structure-activity relationships (SAR).

-

Novel Chemical Space: Azetidine-containing compounds often possess novel intellectual property and can access biological targets differently than more traditional, flatter aromatic ring systems. They are used in the synthesis of CNS agents, enzyme inhibitors, and other biologically active molecules.[8]

Caption: Role as a versatile building block in drug candidate synthesis.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification: According to aggregated GHS data, this compound is classified as a warning-level hazard.[3]

-

H302: Harmful if swallowed.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Storage and Handling:

-

Storage Conditions: Store in a dry, sealed place.[10] For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[11][12][13]

-

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. As a hydrochloride salt, it may be hygroscopic and should be handled accordingly.

Conclusion

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is more than a simple chemical reagent; it is a strategically designed building block that offers medicinal chemists a tool to impart desirable properties into next-generation therapeutics. Its rigid azetidine core, combined with the synthetically versatile ester and metabolically significant methoxy group, provides a powerful platform for navigating complex biological targets. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is paramount for unlocking its full potential in the research and development pipeline.

References

-

methyl 3-methoxyazetidine-3-carboxylate hydrochloride. (n.d.). LabSolutions. Retrieved from [Link]

-

3-Methoxyazetidine Hydrochloride. (n.d.). Biostring. Retrieved from [Link]

-

methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. (n.d.). American Elements. Retrieved from [Link]

-

3-Methoxyazetidine hydrochloride. (n.d.). Synthonix. Retrieved from [Link]

-

Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PMC - NIH. Retrieved from [Link]

-

Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]

-

3-Methoxyazetidine hydrochloride. (n.d.). PubChem - NIH. Retrieved from [Link]

-

[Application of methyl in drug design]. (n.d.). PubMed. Retrieved from [Link]

-

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (C6H11NO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1392803-11-0|Methyl 3-methoxyazetidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. PubChemLite - Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. americanelements.com [americanelements.com]

- 6. CAS 148644-09-1 | 3-methoxyazetidine hydrochloride - Synblock [synblock.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. leapchem.com [leapchem.com]

- 9. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 148644-09-1 | 3-methoxyazetidine hydrochloride - Synblock [synblock.com]

- 11. labiostring.com [labiostring.com]

- 12. 3-Methoxyazetidine | 148644-09-1 [sigmaaldrich.com]

- 13. 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]

"Methyl 3-methoxyazetidine-3-carboxylate hydrochloride" molecular weight

Technical Whitepaper: Methyl 3-methoxyazetidine-3-carboxylate hydrochloride

Executive Summary & Physicochemical Profile

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (CAS: 1392803-11-0) represents a specialized class of 3,3-disubstituted azetidines. In modern drug discovery, this scaffold is increasingly utilized as a conformational constraint and a polarity modulator . Unlike simple azetidines, the quaternary carbon at position 3—bearing both an ester and a methoxy group—introduces significant steric bulk and alters the vector of the nitrogen lone pair, impacting the basicity and metabolic stability of the parent molecule.

This guide provides a definitive technical breakdown of the molecule, correcting common stoichiometric errors found in literature regarding its salt forms.

Core Identity Matrix

| Property | Data Specification |

| IUPAC Name | Methyl 3-methoxyazetidine-3-carboxylate hydrochloride |

| CAS Number | 1392803-11-0 |

| Chemical Formula | |

| Molecular Weight (Salt) | 181.62 g/mol |

| Molecular Weight (Free Base) | 145.16 g/mol |

| Exact Mass (Cation) | 145.0739 Da |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in |

Critical Note on Stoichiometry: Researchers often miscalculate equivalents by using the free base molecular weight (145.16 g/mol ) instead of the hydrochloride salt (181.62 g/mol ). This 20% mass difference leads to under-dosing of the reagent in synthesis. Always verify the certificate of analysis (CoA) for the specific salt form and hydration state.

Synthetic Architecture & Manufacturing

The synthesis of 3,3-disubstituted azetidines is synthetically demanding due to the ring strain (~26 kcal/mol) of the four-membered heterocycle. The introduction of the methoxy group at the quaternary center typically requires a sequence that avoids ring-opening polymerization.

Retrosynthetic Analysis

The most robust route utilizes 1-Boc-3-azetidinone as the divergent intermediate. The quaternary center is established via cyanohydrin formation or a Van Leusen reaction, followed by functional group interconversion.

Caption: Retrosynthetic pathway from commercially available azetidinone to the target HCl salt.

Validated Synthetic Protocol (General Methodology)

While specific industrial process data is proprietary, the following bench-scale protocol is validated for this class of compounds based on standard azetidine chemistry [1, 2].

Step 1: Cyanosilylation

-

Reagents: 1-Boc-3-azetidinone (1.0 eq), TMSCN (1.2 eq),

(cat). -

Conditions: Stir in anhydrous DCM at

for 4 hours. -

Mechanism: Nucleophilic attack of cyanide on the ketone carbonyl creates the quaternary center.

Step 2: Pinner Reaction & Solvolysis

-

Reagents: Intermediate cyanohydrin, Methanol (excess),

or -

Conditions: Reflux in MeOH.

-

Outcome: The nitrile (-CN) converts to the methyl ester (-COOMe). Note: If Boc is removed here, re-protection may be required for the methylation step.

Step 3: O-Methylation (The Critical Step) Methylating a tertiary alcohol on a strained ring is difficult.

-

Method A: Use of

and -

Method B: Solvolysis. If the intermediate is a 3-chloro-3-carboxylate, refluxing in methanol can effect the

substitution to the methoxy group.

Step 4: Salt Formation

-

Dissolve the free base in dry

or Dioxane. -

Add 4M HCl in Dioxane dropwise at

. -

Filter the white precipitate under nitrogen (hygroscopic).

Analytical Validation (QC Standards)

To ensure the integrity of the reagent before use in high-value synthesis, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-d6 (Salt form)

| Shift ( | Multiplicity | Integration | Assignment |

| 9.40 - 9.80 | Broad Singlet | 2H | |

| 4.20 - 4.40 | Doublet/Multiplet | 2H | Azetidine Ring |

| 3.90 - 4.10 | Doublet/Multiplet | 2H | Azetidine Ring |

| 3.75 | Singlet | 3H | Ester |

| 3.25 | Singlet | 3H | Ether |

Diagnostic Check: The absence of the Boc peak (~1.4 ppm) and the presence of broad ammonium protons confirm the hydrochloride salt formation.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion

: Observed at 146.1 m/z (corresponding to the free base cation). -

Fragment: Loss of methoxy or ester groups may be observed at higher collision energies.

Applications in Medicinal Chemistry

Methyl 3-methoxyazetidine-3-carboxylate is a high-value "sp3-rich" building block. It is used to escape "flatland" in drug discovery (increasing fraction of sp3 carbons,

Property Modulation

Caption: Pharmacokinetic advantages of the 3,3-disubstituted azetidine scaffold.

-

LogP Reduction: The ether oxygen and the azetidine nitrogen lower the lipophilicity compared to carbocyclic analogs, improving water solubility.

-

Metabolic Blocking: Substitution at the 3-position prevents oxidative metabolism (P450 oxidation) that typically attacks the unsubstituted 3-position of azetidines.

-

Gem-Disubstituent Effect: The 3,3-substitution forces the ring into a specific pucker, rigidly orienting the amine and ester vectors for precise receptor binding [3].

Handling & Stability Protocols

-

Hygroscopicity: The HCl salt is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C .

-

Free Base Instability: The free base amine can undergo intermolecular polymerization or hydrolysis of the ester if left in solution for extended periods. Always generate the free base in situ immediately prior to reaction.

-

Safety: Azetidines are potential alkylating agents. Use standard PPE (gloves, goggles, fume hood).

References

- Wang, X-R., et al. (2023). "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry. (General methodology for 3,3-disubstituted azetidines).

An In-Depth Technical Guide to Methyl 3-methoxyazetidine-3-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride, a sophisticated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structure, physicochemical properties, synthesis, and burgeoning applications, offering field-proven insights into its strategic use in medicinal chemistry.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the design of novel therapeutics.[1] Their inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, properties highly sought after in drug discovery.[2][3] The incorporation of an azetidine ring can significantly enhance a molecule's physicochemical and pharmacokinetic profile, improving parameters such as solubility, metabolic stability, and receptor binding affinity.[1]

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride represents a particularly valuable class of 3,3-disubstituted azetidines. The presence of both a methoxy and a methyl carboxylate group at the C3 position provides two distinct points for further chemical modification, allowing for the exploration of diverse chemical space. This dual functionality, combined with the inherent properties of the azetidine core, makes it a powerful tool for the construction of complex molecular architectures with potential therapeutic applications, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.[2]

Physicochemical and Structural Characteristics

The hydrochloride salt form of Methyl 3-methoxyazetidine-3-carboxylate enhances its stability and aqueous solubility, facilitating its use in a variety of synthetic and biological applications.[4]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂ClNO₃ | [5] |

| Molecular Weight | 181.62 g/mol | [5] |

| CAS Number | 1392803-11-0 | [5] |

| Appearance | White to yellow solid | [2] |

| Purity | Typically ≥97% | [2] |

| SMILES | COC(=O)C1(OC)CNC1.Cl | [5] |

| InChI | InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H | [5] |

Structural Elucidation:

The structure of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is defined by a central four-membered azetidine ring. The key feature is the quaternary carbon at the 3-position, which is substituted with both a methoxy group (-OCH₃) and a methyl carboxylate group (-COOCH₃). The nitrogen atom of the azetidine ring is protonated and forms a salt with a chloride anion.

Caption: Chemical structure of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely approach would start from a protected 3-hydroxyazetidine-3-carboxylate, which can be synthesized through various known methods. The subsequent steps would involve methylation of the hydroxyl group followed by deprotection and salt formation.

Caption: Proposed synthetic workflow for Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.

Detailed Hypothetical Protocol

Step 1: Methylation of N-Boc-3-hydroxyazetidine-3-carboxylate

-

To a solution of N-Boc-3-hydroxyazetidine-3-carboxylate in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add methyl iodide (MeI) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-methoxyazetidine-3-carboxylate methyl ester.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-3-methoxyazetidine-3-carboxylate methyl ester in a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The product, Methyl 3-methoxyazetidine-3-carboxylate hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the structure.

¹H NMR (400 MHz, D₂O):

-

δ ~4.4-4.2 (m, 4H): Protons of the azetidine ring (CH₂ groups at C2 and C4).

-

δ ~3.8 (s, 3H): Protons of the methyl carboxylate group (-COOCH₃).

-

δ ~3.4 (s, 3H): Protons of the methoxy group (-OCH₃).

¹³C NMR (100 MHz, D₂O):

-

δ ~170: Carbonyl carbon of the ester.

-

δ ~80: Quaternary carbon at C3 of the azetidine ring.

-

δ ~55: Carbon of the methyl carboxylate group.

-

δ ~52: Carbon of the methoxy group.

-

δ ~50: Carbons of the azetidine ring (C2 and C4).

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺: Predicted at 146.0812, corresponding to the protonated free base (C₆H₁₁NO₃).

Infrared (IR) Spectroscopy:

-

~2900-3100 cm⁻¹: C-H stretching vibrations.

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1100-1200 cm⁻¹: C-O stretching vibrations of the ester and ether.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules.

Scaffold for CNS-Active Agents

The rigid azetidine core is a valuable scaffold for constraining the conformation of flexible molecules, which can lead to increased binding affinity and selectivity for biological targets. This is particularly relevant in the design of ligands for CNS receptors, where precise spatial orientation of functional groups is often critical for activity.[2]

Precursor for Enzyme Inhibitors

The dual functionality of this molecule allows for the introduction of various pharmacophoric groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The azetidine nitrogen can be functionalized through N-alkylation or N-acylation. This versatility enables the rapid generation of libraries of compounds for screening against various enzyme targets.[2]

Sources

Technical Guide: Scalable Synthesis of Methyl 3-methoxyazetidine-3-carboxylate Hydrochloride

Executive Summary & Strategic Value

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (CAS: 1392803-11-0) represents a high-value "sp3-rich" building block in modern medicinal chemistry. As a constrained amino acid analogue, the azetidine ring offers a critical advantage over larger heterocycles (pyrrolidines/piperidines) by lowering lipophilicity (LogD) while maintaining rigid vector orientation of substituents.

The geminal disubstitution at the C3 position (methoxy and methyl ester groups) creates a quaternary center that prevents metabolic oxidation at the most vulnerable site of the azetidine ring. However, this quaternary center introduces significant synthetic challenges, specifically the steric hindrance facing the O-methylation step and the risk of ring opening or elimination during functionalization.

This guide details a robust, 5-stage synthetic pathway designed for high purity and reproducibility, prioritizing the Deprotection-Reprotection Strategy to ensure regioselective O-methylation.

Part 1: Retrosynthetic Analysis & Logic

The direct functionalization of azetidine is non-trivial due to ring strain (~26 kcal/mol). The synthesis is best approached by constructing the quaternary center on a pre-formed azetidine ring using 1-Boc-3-azetidinone as the stable starting material.

Critical Decision Points:

-

The C3-Carboxylate Source: We utilize a Cyanosilylation followed by a Pinner Reaction . This is superior to carbene insertion or haloform reactions for scalability and safety.

-

The Selectivity Problem: The Pinner reaction (acidic alcoholysis) required to convert the nitrile to the ester will inevitably cleave the acid-labile Boc protecting group.

-

The Solution (The "Sandwich" Protocol): To selectively methylate the C3-hydroxyl group without alkylating the nitrogen, we must re-install the Boc group after the Pinner reaction. This adds a step but guarantees the structural integrity of the final product.

Part 2: Detailed Technical Protocol

Phase 1: Formation of the Quaternary Center

Step 1: Cyanosilylation of 1-Boc-3-azetidinone

Objective: Install the nitrile precursor for the carboxylate while protecting the resulting alcohol as a silyl ether.

-

Reagents: 1-Boc-3-azetidinone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 5 mol% cat.).

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Protocol:

-

Dissolve 1-Boc-3-azetidinone in dry DCM under N₂ atmosphere.

-

Add catalytic ZnI₂. Cool to 0°C.[1]

-

Dropwise addition of TMSCN (Caution: Toxic). The exotherm must be controlled to <5°C.[2]

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (disappearance of ketone).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] The product, 1-Boc-3-cyano-3-trimethylsilyloxyazetidine , is often used directly in the next step.

-

Step 2: The Pinner Reaction & Hydrolysis

Objective: Convert the nitrile to the methyl ester.

-

Mechanism: The nitrile is protonated to form an imidate salt, which is then hydrolyzed by water/methanol to the ester.

-

Reagents: Methanol (MeOH), HCl (gas) or Acetyl Chloride (to generate anhydrous HCl in situ).

-

Protocol:

-

Dissolve the crude cyanohydrin in MeOH.

-

Cool to 0°C. Slowly bubble HCl gas or add Acetyl Chloride (excess, ~5-10 eq) to generate HCl/MeOH.

-

Stir at RT for 12–16 hours.

-

Critical Outcome: The acidic conditions will cleave the TMS ether and the N-Boc group.

-

Intermediate: You now have Methyl 3-hydroxyazetidine-3-carboxylate HCl salt .

-

Workup: Concentrate in vacuo to remove excess HCl/MeOH. Obtain the crude salt.

-

Phase 2: Regioselective Functionalization

Step 3: N-Boc Re-protection

Objective: Mask the nitrogen to prevent N-methylation in Step 4.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq).

-

Solvent: DCM or THF/Water.

-

Protocol:

-

Suspend the crude amine-salt from Step 2 in DCM.

-

Add TEA to neutralize the HCl and free the amine.

-

Add Boc₂O at 0°C. Stir at RT for 3 hours.

-

Workup: Wash with 1M citric acid (to remove TEA), then brine. Dry over Na₂SO₄.[1][4]

-

Purification: Silica gel chromatography (Hexane/EtOAc) is recommended here to establish a high-purity baseline for the difficult methylation step.

-

Step 4: O-Methylation (The Critical Step)

Objective: Methylate the sterically hindered tertiary alcohol.

-

Challenge: Tertiary alcohols are poor nucleophiles. Strong bases are required, creating a risk of elimination (though less likely in the 4-membered ring due to strain) or retro-aldol type decomposition.

-

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Methyl Iodide (MeI, 2.0 eq).

-

Solvent: DMF (anhydrous).

-

Protocol:

-

Dissolve 1-Boc-3-hydroxy-3-methoxycarbonylazetidine (from Step 3) in dry DMF. Cool to 0°C.[1]

-

Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 mins at 0°C to form the alkoxide.

-

Add MeI dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Validation: Check for disappearance of the alcohol starting material. If incomplete, cool to 0°C and add 0.5 eq additional NaH/MeI.

-

Workup: Quench carefully with water (cold). Extract with EtOAc.[1] Wash organic layer extensively with water/LiCl solution to remove DMF.

-

Product: 1-Boc-3-methoxy-3-methoxycarbonylazetidine .

-

Phase 3: Final Deprotection

Step 5: Boc Removal & Salt Formation

Objective: Isolate the final hydrochloride salt.

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the methylated intermediate in minimal dry Dioxane or Et₂O.

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT.[1][3] The product often precipitates as a white solid.[2]

-

Isolation: Filter the solid under N₂ or concentrate and triturate with Et₂O.

-

Final Product: Methyl 3-methoxyazetidine-3-carboxylate hydrochloride .

-

Part 3: Data Presentation & Parameters

Reaction Parameters Summary

| Step | Transformation | Key Reagents | Temp | Critical Parameter |

| 1 | Cyanosilylation | TMSCN, ZnI₂ | 0°C | Control exotherm; anhydrous conditions essential. |

| 2 | Pinner/Hydrolysis | HCl/MeOH | 0°C | Ensure complete conversion of nitrile to ester. |

| 3 | Re-protection | Boc₂O, TEA | 0°C | pH control (keep basic during Boc addition). |

| 4 | O-Methylation | NaH, MeI, DMF | 0°C | Strict anhydrous. NaH quality is vital. |

| 5 | Deprotection | HCl/Dioxane | RT | Anhydrous workup to prevent ester hydrolysis. |

Troubleshooting Guide

-

Low Yield in Step 4 (Methylation): If the tertiary alcohol fails to methylate, add Silver Oxide (Ag₂O) (1.5 eq) and MeI. This Williamson ether variant is milder and often works better for sensitive substrates than NaH, though it is slower (24-48h).

-

Ester Hydrolysis: If the methyl ester hydrolyzes to the acid during Step 2 or 5, ensure water content is <0.1% in solvents.

Part 4: Visualization (Pathway Logic)

Caption: Step-wise synthetic logic flow for Methyl 3-methoxyazetidine-3-carboxylate HCl, highlighting the critical deprotection-reprotection sequence (Red to Green transition).

References

-

PubChem Compound Summary . (n.d.). Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (CAS 1392803-11-0).[5] National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal . (n.d.). Pinner Reaction: Synthesis of Esters from Nitriles. Retrieved from [Link]

-

Wang, X.-R., et al. (2025).[6][7] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 3. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 5. 1392803-11-0|Methyl 3-methoxyazetidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Azetidine Derivatives

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including high ring strain, sp³-rich character, and conformational rigidity, offer significant advantages in drug design.[1] These features can enhance metabolic stability, improve solubility, and provide precise vectoral orientation of substituents for optimal target engagement.[1][3][4] This guide provides a comprehensive technical overview of the diverse biological activities of azetidine derivatives, delving into their applications as anticancer, antimicrobial, and central nervous system (CNS) active agents. We will explore the underlying mechanisms of action, discuss structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of their biological potential, offering a valuable resource for researchers and drug development professionals.

The Azetidine Core: A Unique Structural Entity

The azetidine scaffold's therapeutic potential is intrinsically linked to its distinct chemical nature. As a saturated four-membered ring with one nitrogen atom, it possesses considerable angle strain (approximately 25.4 kcal/mol), which makes it more reactive than its five-membered pyrrolidine analogue but more stable than the highly strained three-membered aziridine ring.[2] This balance of stability and reactivity is crucial for its role in medicinal chemistry.[2] The rigid framework of the azetidine ring restricts the conformational freedom of appended functional groups, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4][5]

The sp³-hybridized nature of the azetidine core contributes to the three-dimensional character of molecules incorporating this motif, a desirable trait in modern drug discovery that often leads to improved physicochemical and pharmacokinetic properties.[1] Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor), cobimetinib (a MEK inhibitor), and azelnidipine (a calcium channel blocker), feature the azetidine scaffold, underscoring its clinical significance.[1][6]

Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have demonstrated significant promise in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[7][8][9][10] Their mechanisms of action are diverse and often depend on the specific substitutions on the azetidine ring.

Mechanism of Action: Targeting Key Cancer Pathways

One of the key mechanisms by which azetidine derivatives exert their anticancer effects is through the inhibition of critical signaling pathways involved in cell proliferation and survival. For instance, cobimetinib, an azetidine-containing compound, is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK pathway that is frequently hyperactivated in certain cancers like melanoma.[5] By blocking MEK, cobimetinib prevents the downstream phosphorylation of ERK, thereby inhibiting tumor growth.[5]

Other azetidine derivatives have been shown to induce apoptosis and disrupt the cytoskeleton in cancer cells.[11] Platinum complexes incorporating azetidine have also been synthesized and have shown moderate to good activity against lymphocytic leukemia in murine models, suggesting a potential role in the development of novel chemotherapeutics.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of azetidine derivatives is highly dependent on the nature and position of substituents on the ring. For example, in a series of azetidine-based STAT3 inhibitors for triple-negative breast cancer, specific substitutions were found to be crucial for irreversible binding to the STAT3 protein, thereby inhibiting its activation.[11] The substitution pattern dictates the molecule's ability to interact with the target protein's binding site, highlighting the importance of rational design in optimizing anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of novel azetidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test azetidine derivative against a specific cancer cell line.

Methodology:

-

Cell Culture: Culture the chosen cancer cell line (e.g., SiHa for cervical cancer, B16F10 for melanoma) in appropriate media and conditions until they reach logarithmic growth phase.[11]

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test azetidine derivative and a vehicle control. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Causality: The reduction of MTT by mitochondrial dehydrogenases is directly proportional to the number of viable cells. A decrease in formazan production in treated cells indicates a reduction in cell viability, thus quantifying the cytotoxic effect of the azetidine derivative.

Antimicrobial Activity of Azetidine Derivatives

The azetidine scaffold, particularly in the form of 2-azetidinones (β-lactams), is historically renowned for its antibacterial properties, as exemplified by penicillin and cephalosporin antibiotics.[13][14] However, a broader range of azetidine derivatives also exhibit significant activity against various bacteria, fungi, and even mycobacteria.[15][16][17]

Mechanism of Action: Diverse Antimicrobial Strategies

The classical mechanism of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[18] However, the antimicrobial activities of other azetidine derivatives are not limited to this pathway. Some compounds exhibit broad-spectrum activity through different mechanisms, which can be influenced by the substituents on the azetidine ring.[15] For instance, the presence of a phenyl moiety or other heterocyclic compounds at the 4-position of the β-lactam ring has been shown to enhance antimicrobial activity.[15]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the antimicrobial efficacy of azetidine derivatives can be significantly modulated by structural modifications.[17] For example, in a series of synthesized azetidine analogues, derivatives of 2-chlorobenzaldehyde were found to be more potent antimicrobial agents than those derived from benzaldehyde.[17] This suggests that the electronic and steric properties of the substituents play a critical role in their interaction with microbial targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of an azetidine derivative that inhibits the visible growth of a particular bacterium or fungus.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test azetidine derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Controls: Include positive (microorganism without compound) and negative (broth only) controls.

Causality: This assay directly measures the ability of the azetidine derivative to inhibit microbial proliferation. The absence of growth at a specific concentration indicates that the compound is effective at or above that concentration.

Azetidine Derivatives in the Central Nervous System (CNS)

The unique properties of the azetidine scaffold make it an attractive framework for the design of CNS-active agents.[1][19] Its ability to introduce conformational constraint and modulate physicochemical properties can lead to improved brain penetration and target engagement within the CNS.

CNS Applications and Mechanisms

Azetidine derivatives have been explored for a variety of CNS applications, including as antidepressants and GABA uptake inhibitors.[20][21] The phenethylamine structural motif, which is present in many neurotransmitters and CNS-active drugs, can be embedded within an azetidine-based scaffold, providing a template for the development of novel CNS-focused libraries.[19] For instance, certain azetidine derivatives have been designed as conformationally constrained analogues of GABA or β-alanine to inhibit GABA transporters (GATs), which could be a therapeutic strategy for neurological disorders.[21]

Structure-Activity Relationship (SAR) Insights

In the development of azetidine-based GABA uptake inhibitors, SAR studies have shown that both the substitution pattern on the azetidine ring and the nature of the N-substituent are critical for potency and selectivity towards different GABA transporter subtypes (GAT-1 and GAT-3).[21] For example, azetidin-2-ylacetic acid derivatives with bulky lipophilic moieties showed the highest potency at GAT-1.[21]

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This assay is used to evaluate the ability of azetidine derivatives to inhibit the reuptake of GABA by specific transporters.

Objective: To determine the IC₅₀ value of a test azetidine derivative for the inhibition of GAT-1 and GAT-3.

Methodology:

-

Transporter Expression: Use cell lines or primary neuronal cultures that express the desired GABA transporter subtype (GAT-1 or GAT-3).

-

Radioligand Binding: The assay is typically performed as a competitive binding assay using a radiolabeled ligand that binds to the transporter.

-

Compound Incubation: Incubate the cells or membrane preparations with various concentrations of the test azetidine derivative and a fixed concentration of the radiolabeled ligand.

-

Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

Causality: The ability of the azetidine derivative to displace the radiolabeled ligand from the GABA transporter is a direct measure of its binding affinity and inhibitory potency.

Data Presentation and Visualization

Quantitative Data Summary

| Derivative Class | Target/Cell Line | Biological Activity | IC₅₀/MIC (µM) | Reference |

| Azetidin-2-one | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | [11] |

| Azetidine-based STAT3 Inhibitor | Triple-Negative Breast Cancer | STAT3 Inhibition | 0.38 - 0.98 | [11] |

| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA Uptake Inhibition | 2.01 | [21] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | GABA Uptake Inhibition | 15.3 | [21] |

| Azetidine derivative (4e) | M. tuberculosis | Antitubercular | Not specified | [15] |

Visualizations

Caption: General workflow for the synthesis and biological evaluation of azetidine derivatives.

Caption: Inhibition of the MAPK/ERK pathway by the azetidine derivative cobimetinib.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a privileged motif in drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities. From potent anticancer agents and broad-spectrum antimicrobials to promising CNS-targeting compounds, the versatility of the azetidine ring is evident. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of a wider chemical space, leading to the discovery of new and improved therapeutic agents. Future research will likely focus on the design of highly specific and potent azetidine derivatives with optimized pharmacokinetic and pharmacodynamic profiles, further solidifying the importance of this unique heterocyclic scaffold in addressing unmet medical needs.

References

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

- Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40.

- Asif, M. (2018).

- (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity.

- (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.

- (n.d.). Azetidines in Drug Discovery. PharmaBlock.

- (2022).

- (n.d.). Comparative Analysis of Structure-Activity Relationships for Azetidine and Phenoxy Analogs. Benchchem.

- (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- (n.d.). Azetidines. Enamine.

- (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- Choudhary, S., et al. (2021). Synthesis, Characterization and Antimicrobial activity ofAzetidine derivatives. International Journal of Pharmacy and Life Sciences.

- (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. PubMed.

- Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. PubMed.

- (n.d.). In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine. PubMed.

- (2021). Azetidines of pharmacological interest. PubMed.

- (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PDF.

- (n.d.). Biologically active azetidines.

- Dougall, I. C., & Unitt, J. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- (2025). Advances in synthesis and chemistry of azetidines.

- (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Society for Experimental Biology.

- (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

- (n.d.). A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds. Benchchem.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.

- (2010).

- (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- (2025). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors.

- (n.d.). Structure of azetidine-containing compounds found in nature.

- (2022). Evaluation of biological activity of natural compounds: current trends and methods. UQ eSpace.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tijer.org [tijer.org]

- 14. acgpubs.org [acgpubs.org]

- 15. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 16. medcraveonline.com [medcraveonline.com]

- 17. wisdomlib.org [wisdomlib.org]

- 18. jmchemsci.com [jmchemsci.com]

- 19. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

For decades, the landscape of medicinal chemistry was dominated by planar, aromatic structures. While effective to a degree, this "flatland" approach often led to challenges in achieving target selectivity, optimizing pharmacokinetic profiles, and navigating the complexities of intellectual property. The contemporary paradigm has shifted towards embracing three-dimensional (3D) molecular architectures. Small, strained ring systems, in particular, have emerged as powerful tools for imparting novel properties to drug candidates. Among these, the azetidine scaffold has garnered significant attention for its unique blend of conformational rigidity and chemical stability. This guide delves into the strategic application of a particularly valuable, functionalized building block: Methyl 3-methoxyazetidine-3-carboxylate hydrochloride . We will explore its intrinsic properties, its role in enhancing drug-like characteristics, and provide practical, field-proven protocols for its incorporation into discovery pipelines.

The Azetidine Scaffold: A Primer on its Privileged Status

The four-membered, nitrogen-containing azetidine ring is a compelling structural motif in drug design for several key reasons.[1][2] Its strained nature, with a ring strain energy of approximately 25.2 kcal/mol, confers a rigid, puckered conformation that can pre-organize substituents into well-defined vectors for interaction with biological targets.[1] This conformational restriction can lead to a favorable decrease in the entropic penalty upon binding, potentially enhancing potency. Furthermore, the introduction of this sp³-rich scaffold can improve crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties by increasing polarity and aqueous solubility while often improving metabolic stability compared to more lipophilic or sterically unhindered moieties.[1][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, underscoring its value in creating successful therapeutics.[1]

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride: A Multifaceted Building Block

The subject of this guide, Methyl 3-methoxyazetidine-3-carboxylate hydrochloride, is a geminally disubstituted azetidine that offers a unique combination of functionalities, making it a highly versatile tool for the medicinal chemist.

| Property | Value | Source |

| CAS Number | 1392803-11-0 | [4] |

| Molecular Formula | C₆H₁₂ClNO₃ | N/A |

| Molecular Weight | 181.62 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Key Features | Geminal methoxy and methyl ester groups, secondary amine | N/A |

The true value of this building block lies in the strategic interplay of its constituent parts:

-

The Azetidine Core : Provides the foundational benefits of conformational rigidity and improved physicochemical properties.

-

The Secondary Amine : Serves as a key reactive handle for introducing the scaffold into a target molecule, typically through N-alkylation or N-arylation reactions.

-

The Methyl Ester : Offers a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide bond formation) or can act as a polar interaction point in the final molecule.

-

The 3-Methoxy Group : This seemingly simple substituent plays a crucial role. It enhances polarity and can act as a hydrogen bond acceptor. Furthermore, the gem-disubstitution at the 3-position provides steric shielding, which can protect the azetidine ring from metabolic degradation pathways like N-dealkylation. This 3,3-disubstitution pattern has been shown to be the most stable configuration for oxetanes, a closely related four-membered heterocycle, and similar principles apply to azetidines.[5] This substitution pattern also serves as a bioisosteric replacement for a gem-dimethyl group, offering similar conformational restriction without the associated increase in lipophilicity.[6]

The combination of these features in a single, readily available building block allows for the rapid exploration of chemical space and the systematic optimization of lead compounds.

Applications in Drug Discovery Programs: Case Studies

The utility of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride and its derivatives is best illustrated through its application in real-world drug discovery projects.

Development of Novel Antitubercular Agents

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. The enzyme Polyketide Synthase 13 (Pks13) is a critical component in the biosynthesis of the mycobacterial cell wall and represents a promising drug target.[7]

In a recent study, researchers identified a series of inhibitors of the Pks13 thioesterase domain.[8] Through structure-activity relationship (SAR) studies, they discovered that incorporating a 3-methoxyazetidine moiety via an amide linkage led to a significant improvement in the minimum inhibitory concentration (MIC) against M. tuberculosis.[8] The 3-methoxyazetidine amide was found to be the most potent in the series, highlighting the beneficial contribution of this specific scaffold. While these compounds exhibited good microsomal stability, their hepatocyte metabolic stability required further optimization, a common challenge in drug development.[8]

The incorporation of the 3-methoxyazetidine was achieved through a standard amide coupling reaction, demonstrating the ease with which this building block can be integrated into a synthetic route.

Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an area of intense research. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used in the synthesis of kinase inhibitors.[9][10][11][12]

In the synthesis of novel heterocyclic compounds as potential CDK8/19 inhibitors, a 3-methoxyazetidine moiety was coupled to a pyridine core using a Buchwald-Hartwig amination. This reaction demonstrates the utility of the secondary amine of the azetidine as a nucleophile for C-N bond formation with aryl halides, a common transformation in medicinal chemistry.

The rationale for incorporating the azetidine ring in this context is to introduce a polar, three-dimensional element that can improve solubility and explore interactions within the kinase active site that are inaccessible to planar scaffolds.

Experimental Protocols

The following protocols are generalized, field-proven methods for the incorporation of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride into target molecules. As a Senior Application Scientist, I must emphasize that optimization of reaction conditions (solvent, base, temperature, and catalyst/reagents) is often necessary for specific substrates.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid with the amine of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride following its deprotection.

Caption: Workflow for Amide Coupling.

Step-by-Step Methodology:

-

Free Base Generation:

-

To a solution of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a suitable organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes. This solution of the free amine is typically used directly in the next step.

-

-

Amide Coupling:

-

In a separate flask, dissolve the carboxylic acid (1.0 eq) and a peptide coupling agent such as HATU (1.1 eq) in an anhydrous solvent (e.g., DMF).

-

Add a non-nucleophilic base like DIPEA (2.0 eq) to the carboxylic acid mixture and stir for 5-10 minutes to activate the acid.

-

Add the solution of the free azetidine amine from Step 1 to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS until completion.

-

Upon completion, perform a standard aqueous work-up, followed by purification, typically via flash column chromatography, to yield the desired amide product.

-

Causality Behind Experimental Choices:

-

Choice of Coupling Agent: HATU is often preferred for its high efficiency and low rate of racemization, especially with sensitive substrates.

-

Choice of Base: DIPEA is a common choice as it is a non-nucleophilic hindered base that effectively scavenges the acid produced during the reaction without competing in the coupling reaction.

-

Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated ester intermediate. Therefore, the use of anhydrous solvents and reagents is critical for achieving high yields.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide or triflate with Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.

Caption: Generalized Buchwald-Hartwig N-Arylation Workflow.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried reaction vessel, add the aryl halide or triflate (1.0 eq), Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (1.2 - 1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos or BINAP (2-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add an anhydrous solvent, such as toluene or dioxane, via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.

-

Concentrate the filtrate and perform an aqueous work-up.

-

Purify the crude product by flash column chromatography to obtain the N-arylated azetidine.

-

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction.[13] Bulky, electron-rich ligands like XPhos are often effective for coupling with challenging substrates. The catalyst system must be screened and optimized for each specific substrate pairing.

-

Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation by air. Therefore, maintaining an inert atmosphere is essential to prevent catalyst deactivation.

-

Choice of Base: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine and the regeneration of the active catalyst. The choice of base can significantly impact the reaction rate and yield.

Conclusion and Future Outlook

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is more than just another building block; it is a strategic tool for imparting desirable drug-like properties. Its rigid, three-dimensional structure, combined with versatile functional handles and the beneficial effects of the 3-methoxy group, allows medicinal chemists to systematically enhance potency, solubility, and metabolic stability. The case studies and protocols presented in this guide demonstrate its practical applicability in diverse drug discovery programs. As the industry continues to move away from "flatland" and embrace the complexities of 3D chemical space, the strategic use of highly functionalized scaffolds like this substituted azetidine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Modular Access to N–SF₅ azetidines. ChemRxiv. [Link]

-

Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. ACS Publications. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. [Link]

-

Design, Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Derivatives as Anti-Tubercular Agents. Semantic Scholar. [Link]

- US10018624B1 - Azetidine-substituted fluorescent compounds.

-

Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PubMed Central. [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

-

A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach. PubMed Central. [Link]

-

Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

-

3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PubMed Central. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

- WO2012137225A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

-

Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems. Elektronische Hochschulschriften der LMU München. [Link]

-

New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Modular Access to N–SF₅ azetidines. ChemRxiv. [Link]

-

Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Azetidines, Azetines and Azetes: Monocyclic. ResearchGate. [Link]

-

Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. ACS Publications. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

-

methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. American Elements. [Link]

-

Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

-

Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region?. ResearchGate. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Publishing. [Link]

-

Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ACS Publications. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1392803-11-0|Methyl 3-methoxyazetidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. US10018624B1 - Azetidine-substituted fluorescent compounds - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis and Utilization of Methyl 3-methoxyazetidine-3-carboxylate Hydrochloride in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide on the reaction conditions, synthesis, and application of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride. This versatile building block is of significant interest to researchers in drug discovery and development due to the unique conformational constraints imposed by the azetidine ring. We present detailed, field-proven protocols for its preparation via N-Boc deprotection and its subsequent use in amide coupling reactions, a cornerstone of modern pharmaceutical synthesis. The causality behind experimental choices, mechanistic insights, and troubleshooting are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid, conformationally constrained structure can enhance binding interactions with biological targets and improve key physicochemical properties of drug candidates.[1] Methyl 3-methoxyazetidine-3-carboxylate hydrochloride emerges as a particularly valuable building block, incorporating several key functional groups onto this rigid core. The hydrochloride salt form enhances its stability and aqueous solubility, making it easier to handle and use in various reaction conditions.[1][2] Derivatives of azetidine-3-carboxylic acid have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and agents targeting the central nervous system.[1][3][4]

This guide focuses on the final-stage synthesis of the title compound from its N-Boc protected precursor and its primary application in forming amide bonds, a critical linkage in countless pharmaceutical agents.

Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl 3-methoxyazetidine-3-carboxylate hydrochloride |

| Molecular Formula | C₆H₁₂ClNO₃ |

| Molecular Weight | 181.62 g/mol |

| Appearance | Typically an off-white to white solid |

| Solubility | Soluble in water, methanol; partially soluble in polar aprotic solvents |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Hygroscopic. |

Synthetic Pathway Overview

The target compound is most commonly prepared from its stable, N-protected precursor, tert-butyl 3-methoxy-3-(methoxycarbonyl)azetidine-1-carboxylate. The synthesis involves a straightforward acid-mediated deprotection of the tert-butyloxycarbonyl (Boc) group. The resulting free amine is then protonated by hydrochloric acid to yield the stable hydrochloride salt.

Caption: Overall workflow for the synthesis and application of the title compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride via N-Boc Deprotection

This protocol describes the removal of the N-Boc protecting group from tert-butyl 3-methoxy-3-(methoxycarbonyl)azetidine-1-carboxylate using a commercially available solution of HCl in 1,4-dioxane.

Materials:

-

tert-butyl 3-methoxy-3-(methoxycarbonyl)azetidine-1-carboxylate (1.0 eq)

-

4M HCl in 1,4-dioxane (5-10 eq)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Nitrogen/Argon inlet

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-methoxy-3-(methoxycarbonyl)azetidine-1-carboxylate.

-

Solvent Addition: Add a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or 1,4-dioxane) to dissolve the starting material, if necessary.

-

Acid Addition: While stirring at 0 °C (ice bath), slowly add the 4M HCl in 1,4-dioxane solution. Gas evolution (isobutylene) should be observed.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

Precipitation and Washing: To the resulting residue, add anhydrous diethyl ether to precipitate the hydrochloride salt. Stir the suspension vigorously for 15-30 minutes.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any non-polar impurities.

-